molecular formula C9H7FN2O2 B13288002 5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid

5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B13288002
M. Wt: 194.16 g/mol
InChI Key: MVXYWOVFZAZGAX-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a fluorine atom at position 5, a methyl group at position 7, and a carboxylic acid moiety at position 3. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity. The carboxylic acid group enables salt formation and derivatization, making this compound a versatile scaffold for drug development .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

5-fluoro-7-methyl-2H-indazole-3-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-4-2-5(10)3-6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

MVXYWOVFZAZGAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthesis via Fluoro-substituted Isatin Derivatives

One documented approach involves the use of 7-fluoroisatin as a starting material, which undergoes diazotization and reductive cyclization to form the 7-fluoro-1H-indazole-3-carboxylic acid core. The methyl group at the 7-position can be introduced by alkylation reactions on suitably protected intermediates.

Example procedure for 7-fluoro-1H-indazole-3-carboxylic acid (closely related to 5-fluoro-7-methyl derivative):

Step Reagents and Conditions Yield Notes
Diazotization of 7-fluoroisatin with NaNO2 and H2SO4 at 0 °C NaNO2, H2SO4, 0 °C 47% Formation of diazonium intermediate
Reduction with SnCl2·2H2O in concentrated HCl at 0 °C SnCl2·2H2O, HCl, 0 °C - Cyclization to indazole ring
Acidification and isolation HCl, pH 3 - Precipitation of indazole-3-carboxylic acid

This method yields 7-fluoro-1H-indazole-3-carboxylic acid as an orange solid, which can be further methylated at the 7-position via alkylation chemistry.

Methylation at the 7-Position

The methyl group at the 7-position can be introduced by alkylation of the indazole ring nitrogen or carbon using methyl iodide or iodoethane in the presence of a base such as potassium carbonate in solvents like dimethylformamide (DMF).

For example, methylation of 6-bromo-7-methyl-indoline-2,3-dione intermediates has been reported with iodoethane and K2CO3 in DMF at elevated temperatures (around 80 °C).

Direct Fluorination Approaches

Selective fluorination at the 5-position is challenging but can be achieved via electrophilic fluorination reagents or by starting from fluorinated aromatic precursors. The presence of the fluorine atom influences the acidity and reactivity of the molecule, requiring careful control of reaction conditions.

Oxidation to Carboxylic Acid at the 3-Position

Oxidation of methyl or hydroxymethyl substituents at the 3-position of the indazole ring to carboxylic acid is a common strategy. Oxidizing agents such as potassium permanganate or chromium-based reagents can be used under controlled conditions to avoid over-oxidation or decomposition.

Representative Synthetic Scheme

Below is a generalized synthetic pathway integrating the key transformations:

Step No. Reaction Starting Material Reagents/Conditions Product Yield (%)
1 Formation of substituted isatin 2-fluoro-3-methyl aniline Various (nitration, oxidation) 7-fluoro-7-methyl isatin -
2 Diazotization and cyclization 7-fluoro-7-methyl isatin NaNO2, H2SO4, SnCl2, HCl, 0 °C 5-fluoro-7-methyl-1H-indazole-3-carboxylic acid 40-50
3 Purification Crystallization, chromatography - Pure target compound -

Experimental Data and Characterization

  • Nuclear Magnetic Resonance (NMR):
    1H NMR typically shows broad singlets for the acidic proton (~14 ppm) and aromatic protons between 7.2–7.9 ppm. The methyl group appears as a singlet around 2.3 ppm.
  • Mass Spectrometry (MS):
    Electrospray ionization (ESI) mass spectra show molecular ion peaks consistent with the formula C9H7FN2O2 (M+H)+ at m/z ~190.
  • Melting Point:
    Reported melting points for similar compounds range between 180–210 °C, indicating crystalline purity.
  • Yield:
    Overall yields from multi-step syntheses range from 40% to 65%, depending on purification and reaction optimization.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reactions Advantages Disadvantages Yield Range
Diazotization-Reduction from Fluoroisatin 7-fluoroisatin Diazotization, SnCl2 reduction Straightforward, moderate yield Requires low temperature control 40-50%
Alkylation of Indazole Intermediates Indazole derivatives Alkylation with methyl iodide Direct methyl introduction Requires pure intermediates 50-70%
Oxidation of Hydroxymethyl Indazole 3-hydroxymethyl-indazole Oxidation to acid Simple oxidation step Over-oxidation risk Variable

Summary and Recommendations

The preparation of this compound involves multi-step synthetic routes that require careful control of reaction conditions to achieve good yields and purity. The most practical approach combines:

  • Starting from fluoro-substituted isatin derivatives for the indazole core formation.
  • Employing diazotization and reductive cyclization to build the indazole ring.
  • Introducing the methyl group via alkylation reactions.
  • Oxidizing or functionalizing the 3-position to install the carboxylic acid group.

Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is essential to maximize yield and minimize side reactions such as dimerization or over-oxidation.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares 5-fluoro-7-methyl-1H-indazole-3-carboxylic acid with structurally related indazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
This compound 5-F, 7-Me, 3-COOH C₉H₇FN₂O₂ 194.16 N/A Methyl enhances lipophilicity
5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid 5-Br, 7-F, 3-COOH C₈H₄BrFN₂O₂ 283.03 1360953-31-6 Bromine increases steric bulk
5-Fluoro-1H-indazole-3-carboxylic acid hydrazide 5-F, 3-CONHNH₂ C₈H₇FN₄O 194.17 1203-98-1 Hydrazide group enables prodrug design
5-Chloro-1H-indazole-3-carboxylic acid 5-Cl, 3-COOH C₈H₅ClN₂O₂ 196.45 717134-47-9 Chlorine offers moderate lipophilicity
3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride 3-Ph, 7-COOH, HCl C₁₄H₁₁ClN₂O₂ 274.45 Phenyl enhances π-π interactions

Key Observations :

  • Halogen vs. Alkyl Substituents : Fluorine (5-F) and bromine (5-Br) are electron-withdrawing, but bromine significantly increases molecular weight and steric hindrance. The methyl group (7-Me) in the target compound provides electron-donating effects, improving lipophilicity (logP ~1.4 estimated) compared to halogenated analogs .
  • Positional Effects : Substitution at position 7 (methyl or fluorine) may influence steric interactions in biological targets compared to analogs with substituents at position 3 (e.g., phenyl) .
  • Functional Group Diversity : The carboxylic acid at position 3 is common, but derivatives like hydrazides (e.g., CAS 1203-98-1) or esters (e.g., methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate) alter solubility and reactivity .

Biological Activity

5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology, antimicrobial research, and inflammation modulation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H7FN2O2
  • Molecular Weight : 182.15 g/mol

The presence of a fluorine atom in its structure is significant as it may enhance the compound's binding affinity to biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine substituent can influence enzyme binding and receptor interactions, potentially leading to modulation of various cellular pathways.

Key Mechanisms Include :

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes associated with cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells by affecting key regulatory proteins such as Bcl-2 and p53 .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. A notable study reported its efficacy against different cancer cell lines, including K562 (chronic myeloid leukemia) cells.

Cell Line IC50 (µM) Mechanism
K5625.15Induces apoptosis via Bcl2 pathway
Hep-G23.32Inhibits cell proliferation

These results indicate that the compound exhibits significant cytotoxic effects, particularly in hematological malignancies.

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties in preliminary assays. These studies suggest a broad-spectrum activity against bacterial strains, although further investigation is required to elucidate specific mechanisms.

Case Study: Anticancer Efficacy

In a recent study involving animal models, this compound was administered to mice with xenografted tumors. The results showed a significant delay in tumor growth compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

Safety Profile

The safety profile of the compound was assessed alongside its efficacy. While it showed promising results in inhibiting tumor growth, careful monitoring for toxicity in normal cells was necessary. The selectivity index indicates that while some derivatives exhibit high toxicity towards cancer cells, they may also affect healthy cells at higher concentrations .

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-7-methyl-1H-indazole-3-carboxylic acid in laboratory settings?

The synthesis typically involves multi-step condensation and cyclization reactions. A common approach is analogous to methods used for structurally related indazole derivatives, such as refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid to form the indazole core . For fluorinated analogs like this compound, fluorination is achieved either via electrophilic substitution using fluorine-containing reagents or by starting with pre-fluorinated precursors . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be optimized to avoid side reactions like over-fluorination or ester hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., fluorine at C5, methyl at C7) and rule out regioisomeric impurities .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected m/z for C9_9H7_7FN2_2O2_2).
  • HPLC with UV/Vis detection : To assess purity (>95% is typical for pharmacological studies) .
  • X-ray crystallography : For unambiguous confirmation of crystal structure, though this requires high-quality single crystals .

Q. What solvents and conditions are recommended for handling this compound in vitro?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers with <1% DMSO to avoid cytotoxicity. Stability studies suggest storage at −20°C under inert gas to prevent decarboxylation or esterification .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound in multi-step syntheses?

Critical factors include:

  • Temperature control : Excessive heat during cyclization can lead to decomposition; optimal ranges are 80–100°C in acetic acid .
  • Catalyst selection : Sodium acetate or pyridine derivatives are often used to stabilize intermediates .
  • Protecting group strategy : Methyl or ethyl esters are frequently employed to protect the carboxylic acid during fluorination, followed by hydrolysis .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times (typically 3–5 hours for cyclization steps) .

Q. What are common sources of contradictory data in reported biological activities of this compound?

Discrepancies may arise from:

  • Substituent positional isomers : Misassignment of fluorine or methyl group positions in early literature (e.g., confusion between 5-fluoro and 7-fluoro isomers) .
  • Impurity profiles : Residual solvents or byproducts (e.g., unhydrolyzed esters) can skew bioactivity results .
  • Assay variability : Differences in cell lines, incubation times, or solvent concentrations (e.g., DMSO tolerance thresholds) .

Q. How can computational methods aid in optimizing its pharmacological properties?

  • Docking studies : Predict binding affinity to target proteins (e.g., kinases or GPCRs) by modeling interactions between the carboxylic acid group and active-site residues .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine electronegativity, methyl steric bulk) with activity data to guide synthetic modifications .
  • Metabolism prediction : Use tools like SwissADME to assess metabolic stability and potential CYP450 interactions .

Q. What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances stability for aqueous formulations .
  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the indazole ring .
  • Avoid light exposure : Use amber vials to prevent photodegradation, as fluorinated heterocycles are often UV-sensitive .

Methodological Considerations

  • Synthetic reproducibility : Always cross-validate procedures with spectroscopic data from independent batches .
  • Biological assays : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via competitive binding assays .

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